molecular formula C21H25N3O7S B13825784 (7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13825784
M. Wt: 463.5 g/mol
InChI Key: CSVPABYBAMBPLM-BNPHJPCYSA-N
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Description

The compound (7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and the subsequent functionalization of the molecule. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its complex bicyclic structure and the specific functional groups it contains, which confer unique chemical and biological properties.

Biological Activity

The compound (7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with potential biological activity. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound’s structure features a bicyclic core with multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC29H43N5O8S2
Molecular Weight653.8 g/mol
IUPAC Name(7R)-3-methyl-7-[[(2R)-...
CAS NumberNot available

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains, suggesting that the thia-bicyclic structure may confer similar properties to this compound.

The proposed mechanism of action for this class of compounds often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. Studies have demonstrated that modifications on the amino acid side chains can enhance binding affinity to bacterial ribosomes, thereby increasing antimicrobial efficacy.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Molecules explored the antimicrobial activity of structurally related compounds and found that modifications in the side chains significantly affected their potency against Gram-positive and Gram-negative bacteria . The study suggested that the presence of bulky groups enhances membrane permeability, facilitating drug uptake.
  • In vitro Assays : In vitro assays have demonstrated that compounds with similar bicyclic structures exhibit cytotoxic effects on cancer cell lines, indicating potential anticancer properties. For example, derivatives tested against HeLa and MCF-7 cell lines showed IC50 values in the micromolar range, suggesting significant cytotoxicity .
  • Synergistic Effects : Another study investigated the synergistic effects of this compound when combined with traditional antibiotics. The results indicated enhanced antibacterial activity, particularly against resistant strains, highlighting its potential as an adjuvant therapy .

Research Findings

Recent findings suggest that modifications to the carboxylic acid moiety can influence both solubility and bioavailability, which are critical for therapeutic applications. The following table summarizes key research findings related to this compound's biological activities:

Study ReferenceActivity TypeFindings
AntimicrobialEffective against multiple bacterial strains
AnticancerSignificant cytotoxicity in HeLa and MCF-7 cells
Synergistic EffectsEnhanced efficacy when used with antibiotics

Properties

Molecular Formula

C21H25N3O7S

Molecular Weight

463.5 g/mol

IUPAC Name

(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H25N3O7S/c1-11-10-32(30)18-14(17(26)24(18)15(11)19(27)28)22-16(25)13(12-8-6-5-7-9-12)23-20(29)31-21(2,3)4/h5-9,13-14,18H,10H2,1-4H3,(H,22,25)(H,23,29)(H,27,28)/t13-,14-,18?,32?/m1/s1

InChI Key

CSVPABYBAMBPLM-BNPHJPCYSA-N

Isomeric SMILES

CC1=C(N2C([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)S(=O)C1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)S(=O)C1)C(=O)O

Origin of Product

United States

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